4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a piperidine derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The presence of the piperidine moiety adds to its potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-hydroxy-3-methylpiperidine under specific reaction conditions . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The piperidine moiety may interact with biological receptors, while the thiophene ring can participate in π-π interactions with other aromatic systems . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde include other thiophene derivatives with different substituents. For example:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)3-2-4-12(8-11)9-5-10(6-13)15-7-9/h5-7,14H,2-4,8H2,1H3 |
InChI Key |
NITYGQQCDSVIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
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